molecular formula C12H19N5 B11738441 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11738441
M. Wt: 233.31 g/mol
InChI Key: FIJWXRVQNIKZPG-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalytic systems and ligand-free systems can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce corresponding amines .

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-11(10(3)15-17)13-7-12-9(2)6-14-16(12)4/h6,8,13H,5,7H2,1-4H3

InChI Key

FIJWXRVQNIKZPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(C=NN2C)C

Origin of Product

United States

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